
Methyl 4-amino-4-(p-tolyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-4-(p-tolyl)butanoate: is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring a methyl ester group, an amino group, and a p-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-(p-tolyl)butanoate typically involves the reaction of 4-(p-tolyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester. The amino group can be introduced through a subsequent reaction with ammonia or an amine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization or chromatography is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 4-amino-4-(p-tolyl)butanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 4-amino-4-(p-tolyl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound is used in the production of fine chemicals and specialty materials. Its reactivity and functional groups make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-4-(p-tolyl)butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the p-tolyl group may enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
- Methyl 4-amino-4-(p-methylphenyl)butanoate
- Methyl 4-amino-4-(p-ethylphenyl)butanoate
- Methyl 4-amino-4-(p-methoxyphenyl)butanoate
Uniqueness: Methyl 4-amino-4-(p-tolyl)butanoate is unique due to the presence of the p-tolyl group, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
methyl 4-amino-4-(4-methylphenyl)butanoate |
InChI |
InChI=1S/C12H17NO2/c1-9-3-5-10(6-4-9)11(13)7-8-12(14)15-2/h3-6,11H,7-8,13H2,1-2H3 |
Clave InChI |
PIUAKJUZTSUCMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CCC(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
![3,3-Dimethyl-1-[(methylamino)methyl]cyclopentan-1-olhydrochloride](/img/structure/B15318863.png)

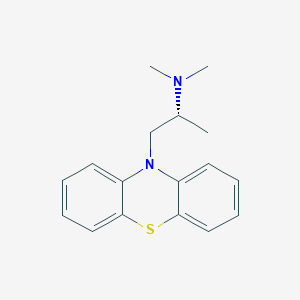
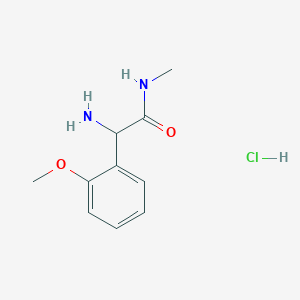
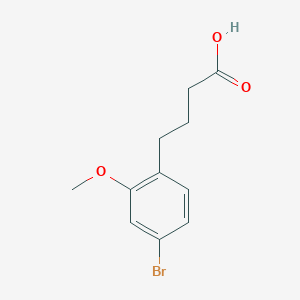
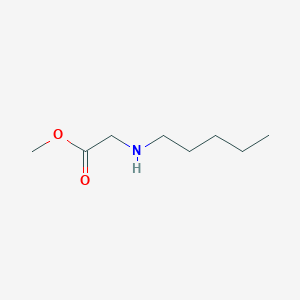

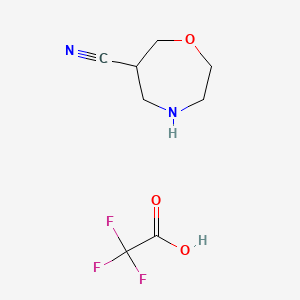
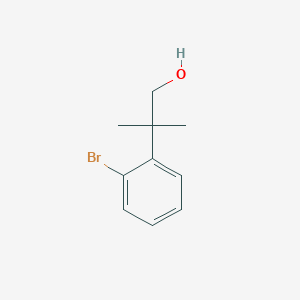

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B15318906.png)
![4-{[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidinehydrochloride](/img/structure/B15318912.png)

